2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one
Overview
Description
2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an ethyl-hexanone chain.
Preparation Methods
The synthesis of 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one typically involves the reaction of 4-hydroxypiperidine with an appropriate ethyl-hexanone derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the hydroxyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The hydroxyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity, and influencing cellular pathways. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxypiperidin-1-yl)hexan-1-one: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
2-Ethyl-1-(4-methoxypiperidin-1-yl)hexan-1-one: Contains a methoxy group instead of a hydroxyl group, leading to different chemical and biological properties.
2-Ethyl-1-(4-hydroxypiperidin-1-yl)butan-1-one: Has a shorter butanone chain, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-5-6-11(4-2)13(16)14-9-7-12(15)8-10-14/h11-12,15H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYNLCWVZGHRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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